Cas no 2680769-99-5 (4-(N-methylacetamido)pyrimidine-2-carboxylic acid)

4-(N-methylacetamido)pyrimidine-2-carboxylic acid is a pyrimidine derivative with a carboxylic acid functional group at the 2-position and an N-methylacetamido substituent at the 4-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. Its structural features, including the electron-withdrawing acetamido group and the reactive carboxylic acid moiety, make it valuable for further functionalization, such as amide or ester formation. The pyrimidine core is widely utilized in medicinal chemistry due to its bioisosteric properties, enabling applications in drug discovery. The compound’s stability and synthetic accessibility enhance its utility in research and industrial settings.
4-(N-methylacetamido)pyrimidine-2-carboxylic acid structure
2680769-99-5 structure
Product name:4-(N-methylacetamido)pyrimidine-2-carboxylic acid
CAS No:2680769-99-5
MF:C8H9N3O3
MW:195.175361394882
CID:5649031
PubChem ID:165937204

4-(N-methylacetamido)pyrimidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680769-99-5
    • EN300-28271897
    • 4-(N-methylacetamido)pyrimidine-2-carboxylic acid
    • Inchi: 1S/C8H9N3O3/c1-5(12)11(2)6-3-4-9-7(10-6)8(13)14/h3-4H,1-2H3,(H,13,14)
    • InChI Key: MNXUHXQGKKCURM-UHFFFAOYSA-N
    • SMILES: O=C(C)N(C)C1C=CN=C(C(=O)O)N=1

Computed Properties

  • Exact Mass: 195.06439116g/mol
  • Monoisotopic Mass: 195.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.4Ų
  • XLogP3: -0.2

4-(N-methylacetamido)pyrimidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28271897-5.0g
4-(N-methylacetamido)pyrimidine-2-carboxylic acid
2680769-99-5 95.0%
5.0g
$2485.0 2025-03-19
Enamine
EN300-28271897-10.0g
4-(N-methylacetamido)pyrimidine-2-carboxylic acid
2680769-99-5 95.0%
10.0g
$3683.0 2025-03-19
Enamine
EN300-28271897-0.05g
4-(N-methylacetamido)pyrimidine-2-carboxylic acid
2680769-99-5 95.0%
0.05g
$719.0 2025-03-19
Enamine
EN300-28271897-0.1g
4-(N-methylacetamido)pyrimidine-2-carboxylic acid
2680769-99-5 95.0%
0.1g
$755.0 2025-03-19
Enamine
EN300-28271897-1.0g
4-(N-methylacetamido)pyrimidine-2-carboxylic acid
2680769-99-5 95.0%
1.0g
$857.0 2025-03-19
Enamine
EN300-28271897-2.5g
4-(N-methylacetamido)pyrimidine-2-carboxylic acid
2680769-99-5 95.0%
2.5g
$1680.0 2025-03-19
Enamine
EN300-28271897-1g
4-(N-methylacetamido)pyrimidine-2-carboxylic acid
2680769-99-5
1g
$857.0 2023-09-09
Enamine
EN300-28271897-0.25g
4-(N-methylacetamido)pyrimidine-2-carboxylic acid
2680769-99-5 95.0%
0.25g
$789.0 2025-03-19
Enamine
EN300-28271897-0.5g
4-(N-methylacetamido)pyrimidine-2-carboxylic acid
2680769-99-5 95.0%
0.5g
$823.0 2025-03-19
Enamine
EN300-28271897-5g
4-(N-methylacetamido)pyrimidine-2-carboxylic acid
2680769-99-5
5g
$2485.0 2023-09-09

Additional information on 4-(N-methylacetamido)pyrimidine-2-carboxylic acid

Introduction to 4-(N-methylacetamido)pyrimidine-2-carboxylic acid (CAS No. 2680769-99-5)

4-(N-methylacetamido)pyrimidine-2-carboxylic acid, identified by the Chemical Abstracts Service registry number 2680769-99-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of 4-(N-methylacetamido)pyrimidine-2-carboxylic acid incorporates both an amide functional group and a carboxylic acid moiety, making it a versatile scaffold for further chemical modifications and derivatization, which can be exploited in the design of novel bioactive molecules.

The significance of this compound lies in its potential as a precursor or intermediate in the synthesis of more complex pharmacophores. Pyrimidine derivatives are particularly noteworthy in medicinal chemistry due to their resemblance to nucleic acid bases, which allows them to interact with biological macromolecules such as DNA and RNA. This structural feature has been leveraged in the development of various therapeutic agents, including antiviral, anticancer, and antimicrobial drugs. The presence of the N-methylacetamido group in 4-(N-methylacetamido)pyrimidine-2-carboxylic acid not only contributes to its solubility and stability but also provides a site for further functionalization, enabling the creation of libraries of derivatives with tailored biological properties.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific enzymatic or protein-protein interaction pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The unique structural features of 4-(N-methylacetamido)pyrimidine-2-carboxylic acid make it an attractive candidate for such endeavors. For instance, its pyrimidine core can be modified to mimic natural substrates or transition-state analogs of key enzymes, thereby inhibiting their activity and disrupting pathological signaling cascades. Additionally, the carboxylic acid group can serve as a hydrogen bond acceptor or participate in salt formation, enhancing the compound's binding affinity to biological targets.

One of the most compelling aspects of 4-(N-methylacetamido)pyrimidine-2-carboxylic acid is its potential application in structure-based drug design. High-throughput screening (HTS) and computational modeling techniques have become indispensable tools in modern drug discovery, allowing researchers to rapidly identify promising candidates from large compound libraries. The well-defined scaffold of this compound facilitates its integration into virtual screening campaigns aimed at identifying molecules with high binding affinity for specific protein targets. Moreover, its chemical tractability enables rapid synthesis of analogs through straightforward modifications, such as halogenation, alkylation, or heterocyclic ring fusion, which can be fine-tuned to optimize pharmacokinetic properties and minimize off-target effects.

Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of 4-(N-methylacetamido)pyrimidine-2-carboxylic acid. Transition-metal-catalyzed reactions, including cross-coupling and oxidation processes, have enabled the efficient construction of complex pyrimidine derivatives with minimal byproducts. These methods have been particularly valuable in introducing diversity into the core structure while maintaining functional group compatibility for subsequent derivatization. As a result, researchers can now explore intricate molecular architectures with greater ease, accelerating the discovery pipeline for new therapeutic agents.

The biological evaluation of 4-(N-methylacetamido)pyrimidine-2-carboxylic acid has revealed intriguing activities that warrant further exploration. Preliminary studies have suggested that derivatives of this compound exhibit inhibitory effects on certain kinases and proteases implicated in cancer progression. For example, modifications at the 5-position of the pyrimidine ring have been shown to modulate binding interactions with ATP pockets in target enzymes, leading to potent inhibition. Similarly, variations around the amide moiety have been investigated for their ability to enhance cellular uptake and metabolic stability.

The carboxylic acid functionality present in 4-(N-methylacetamido)pyrimidine-2-carboxylic acid also offers opportunities for prodrug design. Prodrugs are pharmacologically inactive precursors that are converted into active drugs within vivo through enzymatic or chemical hydrolysis. By leveraging this feature, researchers can improve oral bioavailability or target specific tissues for localized action. For instance, esters or amides derived from this compound could be designed to release active species under physiological conditions or within diseased tissues characterized by elevated enzymatic activity.

In conclusion,4-(N-methylacetamido)pyrimidine-2-carboxylic acid (CAS No. 2680769-99-5) represents a promising scaffold with broad applications in pharmaceutical research and drug development. Its unique structural features—comprising a pyrimidine core adorned with an amide group and a carboxylic acid moiety—make it an ideal candidate for generating novel bioactive molecules through rational design or high-throughput screening approaches. As synthetic methodologies continue to evolve and our understanding of disease mechanisms deepens,4-(N-methylacetamido)pyrimidine-2-carboxylic acid derived compounds hold immense potential for addressing unmet medical needs across various therapeutic areas.

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